2-Amino-1-thiazol-2-yl-ethanone basic properties
2-Amino-1-thiazol-2-yl-ethanone basic properties
Title: Technical Monograph: 2-Amino-1-(thiazol-2-yl)ethanone Subtitle: Physicochemical Profile, Synthetic Pathways, and Stability Protocols for Drug Discovery Scaffolds
Executive Summary
2-Amino-1-(thiazol-2-yl)ethanone (CAS: 153720-01-5) is a specialized heteroaromatic scaffold utilized primarily in the synthesis of fused heterocyclic systems and peptidomimetics. Structurally, it consists of a thiazole ring attached to an alpha-amino ketone moiety.
Critical Technical Insight: This compound belongs to the class of
Chemical Identity & Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 2-Amino-1-(1,3-thiazol-2-yl)ethanone | |
| CAS Number | 153720-01-5 | Often cited for the free base, but commercially supplied as HCl (salt). |
| Molecular Formula | C | Free base MW: 142.18 g/mol |
| Structure | Thiazole ring linked at C2 to an acetyl group bearing an | |
| Appearance | Off-white to pale yellow solid (Salt form) | Hygroscopic. |
| Solubility | High in H | Insoluble in non-polar organics (Hexane, Et |
| Stability | Low (Free Base) ; High (Salt) | Free base dimerizes to pyrazines within minutes/hours in solution. |
Synthetic Pathways & Manufacturing
The synthesis of 2-amino-1-(thiazol-2-yl)ethanone requires avoiding conditions that favor self-condensation. The Delépine Reaction is the preferred "expert" methodology over direct amination with ammonia, as it prevents the formation of secondary amines and subsequent dimerization.
Validated Synthetic Route (The Delépine Protocol)
This route utilizes hexamethylenetetramine (HMTA) to introduce the nitrogen atom. HMTA forms a stable quaternary salt which is then hydrolyzed to the primary amine salt.
Step-by-Step Methodology:
-
Bromination: React 2-Acetylthiazole (CAS 24295-03-2) with Bromine (Br
) or N-Bromosuccinimide (NBS) in glacial acetic acid or HBr/AcOH.-
Causality: Acidic conditions prevent the bromination of the thiazole ring itself, directing the halogen to the
-carbon of the acetyl group.
-
-
Quaternization: Treat the resulting 2-bromo-1-(thiazol-2-yl)ethanone with HMTA (1.05 eq) in chloroform or ethanol.
-
Observation: A precipitate (the hexaminium salt) will form rapidly.
-
-
Hydrolysis: Collect the solid and reflux in ethanolic HCl (conc. HCl/EtOH mixture).
Synthesis Workflow Diagram
Caption: Figure 1. The Delépine synthetic pathway ensures high fidelity mono-amination, preventing the dimerization issues common with direct ammonia treatment.
Reactivity & Stability Mechanisms
Understanding the degradation pathway is crucial for storage and handling. If the salt is neutralized (e.g., during an extraction workup with NaOH/NaHCO
The Dimerization Trap:
Two molecules of the free
Degradation Pathway Diagram
Caption: Figure 2. Mechanism of degradation upon neutralization. To maintain integrity, the compound must be kept in acidic media or used immediately in situ.
Applications in Drug Discovery
This scaffold acts as a "lynchpin" in fragment-based drug design (FBDD).
-
Hantzsch-Type Cyclizations: The
-amino ketone moiety can react with thioamides or isothiocyanates to form Imidazo[2,1-b]thiazoles . These fused systems are bioisosteres of levamisole (immunomodulator) and have potent kinase inhibitory potential. -
Peptidomimetics: The amine can be coupled with amino acids using standard peptide coupling agents (EDC/HOBt) to create thiazole-containing peptide backbones, which are resistant to enzymatic hydrolysis.
Safety & Handling Protocols
-
Precursor Hazard: The intermediate 2-bromo-1-(thiazol-2-yl)ethanone is a potent lachrymator (tear gas agent). All synthesis steps involving the bromoketone must be performed in a functioning fume hood.
-
Compound Handling: The final hydrochloride salt is an irritant. Avoid inhalation of dust.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires desiccated storage to prevent hydrolysis or clumping.
References
-
ChemicalBook. (2020). 2-Aminothiazole Synthesis and Properties. Retrieved from
-
Organic Syntheses. (1939). The Delépine Reaction: Preparation of Primary Amines.[1][6][7][8] Org.[2][5][7][9] Synth. 1939, 19, 20. Retrieved from
-
National Institutes of Health (NIH). (2016). Synthesis and Evaluation of 2-Aminothiazoles as Anti-Tubercular Agents. PMC. Retrieved from
-
BLD Pharm. (2024). Product Datasheet: 2-Amino-1-(thiazol-2-yl)ethanone.[10] Retrieved from
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones.[4] Org.[2][5][7][9] Biomol. Chem. Retrieved from
Sources
- 1. Delepine reaction [organic-chemistry.org]
- 2. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 3. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 5. data.epo.org [data.epo.org]
- 6. Delepine Reaction (Chapter 38) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 153720-01-5|2-Amino-1-(thiazol-2-yl)ethanone|BLD Pharm [bldpharm.com]
